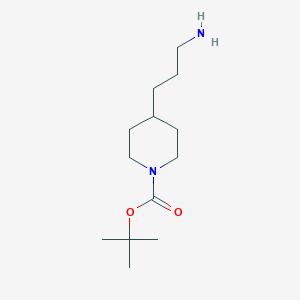

Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYIDMYWRACBRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629390 |

Source

|

| Record name | tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150349-65-8 |

Source

|

| Record name | tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate

CAS Number: 150349-65-8

This technical guide provides a comprehensive overview of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate, a versatile bifunctional linker molecule crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and application in targeted protein degradation.

Core Compound Data

This compound is a key building block in medicinal chemistry, particularly in the design of PROTACs. Its structure features a piperidine scaffold with a Boc-protected amine and a primary amine at the terminus of a propyl chain, allowing for sequential and controlled conjugation to other molecules.

| Property | Value | Reference |

| CAS Number | 150349-65-8 | [1][2] |

| Molecular Formula | C13H26N2O2 | [2][3] |

| Molecular Weight | 242.36 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Purity | Typically ≥97% | [2] |

| Appearance | Solid | |

| MDL Number | MFCD08234497 | [1][2] |

Role in PROTAC Technology

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[3] A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a flexible and commonly used linker component in PROTAC synthesis.[3]

The primary amine of this linker can be coupled to a ligand for an E3 ligase (e.g., derivatives of thalidomide for Cereblon, or ligands for VHL). Following deprotection of the Boc group, the newly revealed secondary amine on the piperidine ring can then be attached to a ligand for the target protein. This sequential coupling strategy allows for the precise construction of the final PROTAC molecule.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reductive amination of a suitable piperidine precursor. The following is a representative protocol:

Materials:

-

1-Boc-4-piperidinepropanal

-

Ammonia (7N solution in methanol)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexanes solvent system

Procedure:

-

To a solution of 1-Boc-4-piperidinepropanal (1.0 eq) in dichloromethane (DCM), add a 7N solution of ammonia in methanol (10.0 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Synthesis of a PROTAC using this compound

This protocol outlines the general steps for incorporating the linker into a PROTAC molecule.

Part 1: Coupling of the Linker to an E3 Ligase Ligand

-

To a solution of this compound (1.0 eq) and an E3 ligase ligand containing a carboxylic acid functional group (e.g., a pomalidomide derivative) (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).[4]

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting Boc-protected linker-E3 ligase ligand conjugate by flash column chromatography.

Part 2: Deprotection and Coupling to the POI Ligand

-

Dissolve the purified Boc-protected conjugate from Part 1 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

-

Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.

-

To a solution of the deprotected linker-E3 ligase ligand conjugate and a POI ligand containing a suitable electrophilic handle (e.g., a carboxylic acid for amide bond formation, or an alkyl halide for N-alkylation) in an appropriate anhydrous solvent, add the necessary coupling reagents or base.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by LC-MS.

-

Perform an appropriate aqueous workup and purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Western Blot Protocol for Assessing PROTAC-Mediated Protein Degradation

This is a standard method to evaluate the efficacy of a synthesized PROTAC.[5][6][7]

Materials:

-

Cultured cells expressing the target protein

-

PROTAC of interest dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a desired period (e.g., 24 hours).[7]

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with ice-cold lysis buffer.[7]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.[7]

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[6]

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[6]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: After further washing, apply the ECL substrate and detect the chemiluminescent signal using an imaging system.[7]

-

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control to determine the extent of protein degradation.

Signaling Pathways and Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC involves a systematic workflow from synthesis to biological evaluation.

Caption: General workflow for PROTAC development and evaluation.

Safety Information

Hazard Statements:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

Disclaimer: This guide is for informational purposes only and is intended for use by qualified professionals. All experiments should be conducted in a suitable laboratory setting with appropriate safety precautions.

References

An In-depth Technical Guide to Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate, a key bifunctional molecule, is gaining significant traction in the field of drug discovery and development. Its unique structure, incorporating a protected piperidine ring and a primary amine, makes it a versatile building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, and its pivotal role in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This section summarizes the key physicochemical properties of this compound, providing essential data for its use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 150349-65-8 | [1][2][3] |

| Molecular Formula | C₁₃H₂₆N₂O₂ | [1][2][3] |

| Molecular Weight | 242.36 g/mol | [1][2] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 1-Boc-4-(3-aminopropyl)piperidine | [2] |

| Physical State | Solid | [3] |

| Purity | Typically ≥97% | [2][3] |

| Boiling Point | Not definitively reported (a value of 0 °C is likely a placeholder) | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: Expected signals would include a singlet for the tert-butyl protons around 1.4 ppm, multiplets for the piperidine ring protons, and multiplets for the propyl chain protons. The protons on the carbon adjacent to the primary amine would likely appear as a triplet.

-

¹³C NMR: Key signals would include the quaternary carbon of the tert-butyl group, the carbonyl carbon of the Boc protecting group, and distinct signals for the carbons of the piperidine ring and the propyl side chain.

Infrared (IR) Spectroscopy (Predicted)

-

N-H stretching: A characteristic broad peak in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretching: Peaks in the 2850-3000 cm⁻¹ range from the alkyl groups.

-

C=O stretching: A strong absorption band around 1680-1700 cm⁻¹ for the carbonyl group of the Boc protector.

-

N-H bending: A peak around 1600 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion Peak (M+) : Expected at m/z = 242.36.

-

Common Fragments : Loss of the Boc group (100 amu) or the tert-butyl group (57 amu) are expected fragmentation pathways.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic route can be devised based on established methods for similar compounds. A common approach involves the modification of a pre-functionalized piperidine ring.

General Synthesis Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol Example (Hypothetical)

-

Step 1: Synthesis of tert-butyl 4-(3-cyanopropylidene)piperidine-1-carboxylate. To a solution of (3-cyanopropyl)triphenylphosphonium bromide in a suitable solvent (e.g., THF), a strong base (e.g., n-butyllithium) is added at low temperature. 1-Boc-4-piperidone is then added, and the reaction is allowed to warm to room temperature.

-

Step 2: Reduction of the Alkene. The product from Step 1 is dissolved in a solvent like ethanol or methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to hydrogenation.

-

Step 3: Reduction of the Nitrile. The resulting tert-butyl 4-(3-cyanopropyl)piperidine-1-carboxylate is reduced to the primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation using Raney nickel.

-

Step 4: Purification. The final product is purified using standard laboratory techniques such as column chromatography.

Applications in Drug Discovery and Development

The primary application of this compound is as a heterobifunctional linker in the development of PROTACs.[1]

Role in PROTACs

PROTACs are novel therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins. They consist of three components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

References

An In-Depth Technical Guide to tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate

IUPAC Name: tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate

This technical guide provides a comprehensive overview of this compound, a critical building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and application in targeted protein degradation.

Physicochemical Properties

This compound is a bifunctional molecule featuring a piperidine ring system. One nitrogen atom of the piperidine is protected by a tert-butoxycarbonyl (Boc) group, rendering it less reactive, while the other end of the molecule is terminated with a primary amine via a propyl chain. This primary amine serves as a key reactive handle for conjugation to other molecules.[1] The table below summarizes its key physicochemical properties.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 150349-65-8 | [1][3] |

| Molecular Formula | C₁₃H₂₆N₂O₂ | [1][3] |

| Molecular Weight | 242.36 g/mol | [1][3] |

| Appearance | Liquid | [4] |

| Purity | ≥97% | [1][2] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CCCN)CC1 | [1] |

| InChI Key | QZYIDMYWRACBRQ-UHFFFAOYSA-N | [2] |

Synthesis

A common synthetic route to this compound involves a multi-step process starting from commercially available precursors. A representative synthetic scheme is outlined below, starting from 4-pyridinepropanol.

Experimental Protocol: Synthesis of this compound

Step 1: Hydrogenation of 4-Pyridinepropanol to 4-Piperidinepropanol

-

To a solution of 4-pyridinepropanol (1 equivalent) in methanol, add Platinum(IV) oxide (0.05 equivalents).

-

Hydrogenate the mixture in a Parr shaker apparatus under hydrogen gas (50 psi) at room temperature for 16 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-piperidinepropanol, which is often used in the next step without further purification.

Step 2: Boc Protection of 4-Piperidinepropanol

-

Dissolve 4-piperidinepropanol (1 equivalent) in a mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (2 equivalents) to the solution.

-

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate.

Step 3: Mesylation of the Hydroxyl Group

-

Dissolve tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane and cool to 0 °C.

-

Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-(3-(methylsulfonyloxy)propyl)piperidine-1-carboxylate.

Step 4: Azide Substitution

-

Dissolve the mesylated intermediate (1 equivalent) in dimethylformamide (DMF).

-

Add sodium azide (3 equivalents) and heat the mixture to 80 °C for 4 hours.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl 4-(3-azidopropyl)piperidine-1-carboxylate.

Step 5: Reduction of the Azide to the Amine

-

Dissolve the azide intermediate (1 equivalent) in methanol.

-

Add Palladium on carbon (10 wt. %, 0.1 equivalents).

-

Hydrogenate the mixture under a hydrogen balloon at room temperature for 6 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield the final product, this compound.

Application in PROTAC Development

This compound is a valuable linker for the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This technology provides a powerful approach to target proteins that have been traditionally considered "undruggable".

Role as a PROTAC Linker

The primary amine of this compound provides a nucleophilic handle for covalent attachment to a ligand for a target protein or an E3 ligase, typically through the formation of an amide or a related functional group. The Boc-protected piperidine nitrogen can be deprotected under acidic conditions to reveal a secondary amine, which can then be coupled to the other ligand, completing the PROTAC structure. The piperidine ring and the propyl chain contribute to the overall length, rigidity, and vector of the linker, which are critical parameters for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Example Application: Synthesis of an Androgen Receptor (AR) Degrading PROTAC

This molecule is a key component in the synthesis of PROTACs targeting the Androgen Receptor (AR), a key driver in prostate cancer. One notable example is the clinical candidate Bavdegalutamide (ARV-110), which recruits the cereblon E3 ubiquitin ligase to degrade AR.[5]

Experimental Protocol: Synthesis of an AR-Targeting PROTAC

This protocol outlines the general steps for coupling this compound to an AR ligand and a cereblon (CRBN) E3 ligase ligand.

Step 1: Coupling of the Linker to the AR Ligand

-

To a solution of an appropriate carboxylic acid-functionalized AR ligand (e.g., a derivative of enzalutamide) (1 equivalent) in anhydrous DMF, add a peptide coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

Stir at room temperature for 4 hours or until the reaction is complete as monitored by LC-MS.

-

Dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield the AR ligand-linker conjugate.

Step 2: Boc Deprotection

-

Dissolve the AR ligand-linker conjugate (1 equivalent) in a solution of 4M HCl in 1,4-dioxane.

-

Stir the reaction at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess HCl to afford the deprotected amine as a hydrochloride salt. This is typically used in the next step without further purification.

Step 3: Coupling to the E3 Ligase Ligand

-

To a solution of a carboxylic acid-functionalized CRBN ligand (e.g., a pomalidomide derivative) (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

-

Stir at room temperature for 15 minutes.

-

Add the deprotected AR ligand-linker intermediate (1.1 equivalents) to the mixture.

-

Stir at room temperature for 12 hours.

-

Purify the final PROTAC molecule by preparative reverse-phase HPLC.

Signaling Pathways and Workflows

The fundamental mechanism of action for a PROTAC involving this compound as a linker is the hijacking of the ubiquitin-proteasome system (UPS) to induce targeted protein degradation.

Caption: PROTAC-mediated degradation of a target protein.

The diagram above illustrates the catalytic cycle of a PROTAC. The PROTAC, containing the linker derived from this compound, facilitates the formation of a ternary complex between the target protein (e.g., Androgen Receptor) and an E3 ubiquitin ligase (e.g., Cereblon). This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

Caption: General workflow for PROTAC synthesis.

This workflow diagram visualizes the key steps in synthesizing a PROTAC using this compound as the linker. It highlights the sequential coupling and deprotection steps required to assemble the final heterobifunctional molecule.

References

- 1. 1-Boc-4-(3-aminopropyl)piperidine 97% | CAS: 150349-65-8 | AChemBlock [achemblock.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 150349-65-8 | AGA34965 [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis | MDPI [mdpi.com]

In-Depth Technical Guide: Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, provide a detailed experimental protocol for its application in PROTAC synthesis, and illustrate the fundamental mechanism of action of the resulting targeted protein degraders.

Core Compound Data

This compound is a versatile bifunctional molecule commonly employed as a linker in the synthesis of PROTACs.[1][2][3][4][5][6] Its structure incorporates a protected piperidine ring and a terminal primary amine, which serves as a key reactive handle for conjugation to other components of the PROTAC. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions and can be removed under acidic conditions if further functionalization at that position is required.

Below is a summary of its key quantitative data:

| Property | Value |

| Molecular Weight | 242.36 g/mol [7][8] |

| Molecular Formula | C13H26N2O2[7][8] |

| CAS Number | 150349-65-8[7][8] |

| Appearance | Liquid[7] |

| Purity | Typically ≥97% |

Application in PROTAC Synthesis: A Detailed Experimental Protocol

The primary application of this compound is as a linker in the construction of PROTACs.[1][2][3][4][5] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[9] The following protocol describes a general yet detailed procedure for the synthesis of a PROTAC, utilizing the amine functionality of this compound to form a stable amide bond with a carboxylic acid-functionalized ligand for a protein of interest.

Objective: To synthesize a PROTAC by coupling a carboxylic acid-functionalized POI ligand with this compound, followed by deprotection and coupling to an E3 ligase ligand.

Materials:

-

This compound

-

Carboxylic acid-functionalized Protein of Interest (POI) ligand

-

E3 ligase ligand with a suitable reactive group (e.g., a carboxylic acid for amide coupling)

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar amide coupling reagent

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: Anhydrous DMF (N,N-Dimethylformamide), Dichloromethane (DCM)

-

Reagents for Boc deprotection: Trifluoroacetic acid (TFA)

-

Purification supplies: Silica gel for column chromatography, preparative HPLC system

-

Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance) spectrometer

Experimental Workflow Diagram:

Step-by-Step Procedure:

Part 1: Coupling of the Linker to the POI Ligand

-

Activation of the POI Ligand: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated POI ligand solution, add a solution of this compound (1.1 equivalents) in anhydrous DMF.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. The progress of the reaction should be monitored by LC-MS to confirm the formation of the desired product (Boc-Linker-POI).

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Part 2: Boc Deprotection

-

Deprotection Reaction: Dissolve the purified Boc-Linker-POI from Part 1 in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS to ensure the complete removal of the Boc group.

-

Removal of Reagents: Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA. The resulting crude amine-Linker-POI can be used directly in the next step or purified further if necessary.

Part 3: Coupling of the Linker-POI Intermediate to the E3 Ligase Ligand

-

Activation of the E3 Ligase Ligand: In a separate round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir for 15-30 minutes at room temperature.

-

Final Coupling Reaction: Add the crude or purified amine-Linker-POI from Part 2 (1.1 equivalents) to the activated E3 ligase ligand solution.

-

Reaction Monitoring: Let the reaction proceed at room temperature for 4-12 hours, monitoring its progress by LC-MS.

-

Final Purification and Characterization: Upon completion, the final PROTAC can be purified by preparative reverse-phase HPLC. The pure fractions are then collected and lyophilized to yield the final product as a solid. The identity and purity of the final PROTAC should be confirmed by LC-MS and NMR spectroscopy.

PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs function by inducing the degradation of target proteins through the cell's own protein disposal machinery, the ubiquitin-proteasome system.[9] This is achieved by bringing a target protein and an E3 ubiquitin ligase into close proximity, thereby facilitating the ubiquitination of the target protein, which marks it for degradation by the proteasome.[9]

The signaling pathway for PROTAC-mediated protein degradation is illustrated below:

This technical guide provides a foundational understanding of the role and application of this compound in the rapidly evolving field of targeted protein degradation. The provided protocols and diagrams serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel PROTAC-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

Technical Guide: Spectral Analysis of Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate (CAS RN: 150349-65-8). Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and established principles of NMR and mass spectrometry for similar N-Boc protected amine compounds. It also includes comprehensive, representative experimental protocols for acquiring such data.

Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 150349-65-8 |

| Molecular Formula | C₁₃H₂₆N₂O₂ |

| Molecular Weight | 242.36 g/mol |

| Chemical Structure |

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the chemical environment of the protons and carbons within the molecule and known fragmentation patterns of similar structures.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.05 | br s | 2H | Piperidine-CH₂ (N-Boc, equatorial) |

| ~ 2.68 | t | 2H | -CH₂-NH₂ |

| ~ 2.65 | t | 2H | Piperidine-CH₂ (N-Boc, axial) |

| ~ 1.70 | d | 2H | Piperidine-CH₂ (equatorial) |

| ~ 1.60 | m | 2H | Propyl-CH₂ |

| ~ 1.45 | s | 9H | tert-butyl (-C(CH₃)₃) |

| ~ 1.30 | m | 1H | Piperidine-CH |

| ~ 1.25 | m | 2H | Propyl-CH₂ |

| ~ 1.10 | qd | 2H | Piperidine-CH₂ (axial) |

| (variable) | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 154.9 | Carbonyl (N-Boc) |

| ~ 79.2 | Quaternary Carbon (tert-butyl) |

| ~ 44.0 | Piperidine-CH₂ (N-Boc) |

| ~ 42.0 | -CH₂-NH₂ |

| ~ 36.5 | Propyl-CH₂ |

| ~ 35.8 | Piperidine-CH |

| ~ 32.0 | Piperidine-CH₂ |

| ~ 30.5 | Propyl-CH₂ |

| ~ 28.5 | tert-butyl (-C(CH₃)₃) |

Table 3: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

| m/z (amu) | Relative Intensity | Assignment |

| 243.21 | Moderate | [M+H]⁺ (Molecular Ion) |

| 187.15 | High | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 143.16 | High | [M+H - Boc]⁺ |

| 57.07 | High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition:

-

Spectrometer: 400 MHz NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: -2 to 12 ppm.

3. ¹³C NMR Spectroscopy Acquisition:

-

Spectrometer: 100 MHz NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: -10 to 220 ppm.

4. Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the ¹H NMR spectrum to the TMS signal at 0.00 ppm.

-

Calibrate the ¹³C NMR spectrum to the residual CDCl₃ signal at 77.16 ppm.

-

Integrate the peaks in the ¹H NMR spectrum and assign signals based on chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.

2. Mass Spectrometry Acquisition:

-

Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Sampling Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Range: m/z 50-500.

3. Data Analysis:

-

Identify the [M+H]⁺ ion.

-

Analyze the fragmentation pattern to identify characteristic losses, such as the loss of isobutylene ([M+H - 56]⁺) and the entire Boc group ([M+H - 100]⁺).

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for spectral analysis of a chemical compound.

The Strategic Utility of tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of drug discovery, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The rational design of PROTACs hinges on the careful selection of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two. The linker is not merely a spacer but plays a critical role in dictating the efficacy, selectivity, and physicochemical properties of the PROTAC.

This technical guide provides an in-depth examination of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate , a versatile chemical building block employed as a rigid linker in the synthesis of PROTACs. Its intrinsic structural features, particularly the piperidine scaffold, impart conformational rigidity to the linker, which can be advantageous for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This guide will detail its chemical and physical properties, provide illustrative synthetic protocols for its preparation and incorporation into PROTACs, and discuss its application in the context of targeted protein degradation.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, reaction setup, and for understanding its contribution to the overall properties of the final PROTAC molecule.

| Property | Value | Source |

| CAS Number | 150349-65-8 | [1][2] |

| Molecular Formula | C₁₃H₂₆N₂O₂ | [1][2] |

| Molecular Weight | 242.36 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Liquid | MedChemExpress |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as DCM, DMF, and DMSO. | General Knowledge |

Synthesis of the Building Block

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves the reductive amination of the corresponding aldehyde precursor, tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. This precursor is commercially available or can be synthesized from commercially available starting materials.

Illustrative Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound from tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate via reductive amination.

Materials:

-

tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexanes or DCM/methanol solvent system for chromatography

Procedure:

-

To a solution of tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (1.0 eq) in anhydrous methanol, add ammonium acetate (10-20 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 - 2.0 eq) or sodium triacetoxyborohydride (1.5 - 2.0 eq) in portions.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove methanol.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the desired product, this compound.

Expected Yield: 60-80%

Application in PROTAC Synthesis

The primary utility of this compound lies in its role as a linker in PROTAC synthesis. The terminal primary amine serves as a nucleophile for coupling with an activated carboxylic acid on either the POI ligand or the E3 ligase ligand. The Boc-protecting group on the piperidine nitrogen can be removed under acidic conditions to reveal a secondary amine, which can then be further functionalized if required.

General Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC utilizing this compound.

References

An In-depth Technical Guide to Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate Derivatives and Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an attractive core for the design of novel therapeutics. Among the myriad of piperidine-based building blocks, tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate (TBAP) has emerged as a particularly versatile intermediate. Its structure, featuring a protected piperidine nitrogen and a primary amine on a propyl linker, allows for facile derivatization to generate a diverse library of compounds. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of TBAP derivatives and analogs, with a focus on their potential as anticancer agents, particularly as modulators of the PI3K/Akt signaling pathway.

Core Compound Profile

This compound is a commercially available building block used in the synthesis of more complex molecules, including PROTAC (Proteolysis Targeting Chimera) linkers.

| Property | Value | Reference |

| CAS Number | 150349-65-8 | |

| Molecular Formula | C13H26N2O2 | |

| Molecular Weight | 242.36 g/mol | |

| IUPAC Name | This compound | |

| SMILES | CC(C)(C)OC(=O)N1CCC(CCCN)CC1 |

Synthesis of TBAP Derivatives

The primary amine of TBAP serves as a key functional handle for the synthesis of a variety of derivatives, most commonly through the formation of amide or urea linkages.

General Experimental Protocol: Amide Coupling

A common method for synthesizing amide derivatives of TBAP involves coupling the primary amine with a carboxylic acid using a peptide coupling reagent.

Materials:

-

This compound (TBAP)

-

Carboxylic acid of interest

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other suitable coupling reagent

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid in anhydrous DMF, add DIPEA and the coupling reagent (e.g., PyBOP).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of TBAP in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Biological Activity and Applications

Derivatives of TBAP have been explored for various therapeutic applications, with a significant focus on oncology. The piperidine core and its substituents can interact with various biological targets, leading to the modulation of key cellular processes.

Anticancer Activity

The piperidine moiety is a common feature in many anticancer agents. Derivatives of TBAP are being investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several piperidine-containing compounds have been identified as inhibitors of this pathway.

The general mechanism of PI3K/Akt pathway activation and its role in promoting cell survival is depicted below.

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by TBAP derivatives.

Quantitative Data

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. The following table presents hypothetical IC50 values for a series of N-substituted TBAP derivatives against a cancer cell line, illustrating a typical SAR study.

| Compound ID | R Group (Substituent on Amide Nitrogen) | IC50 (µM) vs. PC-3 Cancer Cell Line |

| TBAP-01 | Phenyl | 8.5 |

| TBAP-02 | 4-Chlorophenyl | 2.1 |

| TBAP-03 | 4-Methoxyphenyl | 5.3 |

| TBAP-04 | 4-Trifluoromethylphenyl | 1.2 |

| TBAP-05 | Naphthyl | 0.8 |

| TBAP-06 | Pyridin-2-yl | 10.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of synthesized TBAP derivatives on cancer cells.

Materials:

-

Cancer cell line (e.g., PC-3, prostate cancer)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Synthesized TBAP derivatives dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the TBAP derivatives in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Western Blot Analysis of Akt Phosphorylation

This protocol is used to determine if a TBAP derivative inhibits the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt.

Materials:

-

Cancer cell line

-

TBAP derivative

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis: Treat cultured cancer cells with the TBAP derivative at various concentrations for a specified time. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

Experimental and Logical Workflows

A typical drug discovery workflow involving the synthesis and evaluation of TBAP derivatives can be visualized as follows:

Caption: A generic workflow for the discovery and development of novel TBAP derivatives.

Conclusion

This compound is a valuable and versatile scaffold in modern drug discovery. Its amenability to chemical modification allows for the creation of diverse libraries of compounds with a wide range of pharmacological activities. The exploration of TBAP derivatives as anticancer agents, particularly as inhibitors of the PI3K/Akt signaling pathway, represents a promising avenue for the development of novel therapeutics. The detailed protocols and workflows provided in this guide serve as a foundational resource for researchers engaged in the synthesis and evaluation of this important class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of TBAP analogs will undoubtedly lead to the discovery of new and effective drug candidates.

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, stands as one of the most prolific and versatile building blocks in medicinal chemistry. Its ubiquity in a vast number of natural products and FDA-approved pharmaceuticals underscores its significance in drug design and development.[1][2][3][4] This technical guide provides a comprehensive overview of the role of the piperidine scaffold, delving into its physicochemical properties, diverse therapeutic applications, and the structure-activity relationships that govern its biological activity. Detailed experimental protocols for the synthesis and biological evaluation of piperidine-containing compounds are provided, alongside visualizations of key signaling pathways to offer a thorough resource for professionals in the field.

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the development of ligands for a wide range of biological targets.[3] Its success can be attributed to several key features:

-

Three-Dimensional Conformation: The chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, enabling optimal interactions with the binding sites of proteins.[2][5]

-

Physicochemical Properties: The basic nitrogen atom is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate the formation of crucial ionic interactions with biological targets.[2] The lipophilicity and metabolic stability of the piperidine ring can also be fine-tuned through substitution, allowing for the optimization of pharmacokinetic properties.[3]

-

Synthetic Accessibility: A wide array of synthetic methodologies exists for the construction and functionalization of the piperidine core, making it a readily accessible scaffold for medicinal chemists.[1][5][6]

The piperidine motif is present in over twenty classes of pharmaceuticals, including treatments for cancer, central nervous system disorders, and infectious diseases.[1][4]

Therapeutic Applications and Key FDA-Approved Drugs

The broad applicability of the piperidine scaffold is evident in the diverse range of FDA-approved drugs that incorporate this motif. This section highlights key examples across different therapeutic areas, summarizing their quantitative biological data.

Central Nervous System (CNS) Disorders

The ability of piperidine-containing compounds to cross the blood-brain barrier has made them invaluable in the development of drugs targeting the CNS.[2]

-

Opioid Analgesics (Fentanyl): Fentanyl is a potent synthetic opioid agonist at the µ-opioid receptors, used for pain management.[5][7] Its piperidine core is crucial for its analgesic activity.[8]

-

Antipsychotics (Risperidone): Risperidone is an atypical antipsychotic that acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[3][8][9] This dual antagonism is believed to be responsible for its therapeutic effects in schizophrenia and bipolar disorder.[3][9][10]

-

Alzheimer's Disease (Donepezil): Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11][12] By increasing acetylcholine levels in the brain, it helps to improve cognitive function in patients with Alzheimer's disease.[12][13]

Oncology

Piperidine derivatives have emerged as a significant class of anticancer agents, targeting various aspects of cancer biology.[2]

-

Selective Estrogen Receptor Modulators (Raloxifene): Raloxifene is a selective estrogen receptor modulator (SERM) used in the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[2][14] It exhibits estrogen agonistic effects on bone and antagonist effects on breast and uterine tissue.[6][14][15]

Data Presentation: Quantitative Bioactivity of Piperidine-Containing Drugs

The following table summarizes the quantitative bioactivity data for the aforementioned piperidine-containing drugs.

| Drug | Target(s) | Bioactivity Parameter | Value | Reference(s) |

| Fentanyl | µ-opioid receptor | Ki | ~1 nM | [5] |

| Risperidone | Dopamine D2 receptor | Ki | 3.2 nM | [8] |

| Serotonin 5-HT2A receptor | Ki | 0.2 nM | [8] | |

| Donepezil | Acetylcholinesterase (AChE) | IC50 | 5.7 - 6.7 nM | [11] |

| Raloxifene | Estrogen Receptor α (ERα) | IC50 | 30-40 nM | [14] |

| Estrogen Receptor β (ERβ) | IC50 | 30-40 nM | [14] |

Signaling Pathways Modulated by Piperidine-Containing Drugs

The therapeutic effects of piperidine-containing drugs are a direct result of their modulation of specific cellular signaling pathways.

Fentanyl and the µ-Opioid Receptor Signaling Pathway

Fentanyl exerts its analgesic effects by activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[5] This activation leads to the inhibition of adenylyl cyclase, decreased production of cyclic AMP (cAMP), reduced calcium influx, and increased potassium efflux.[5][16] These events ultimately inhibit the transmission of pain signals.[5] Fentanyl is also known to activate the β-arrestin pathway, which is associated with respiratory depression.[17]

References

- 1. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Fentanyl - Wikipedia [en.wikipedia.org]

- 6. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. droracle.ai [droracle.ai]

- 10. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]

- 11. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 15. Raloxifene: A Selective Estrogen Receptor Modulator | AAFP [aafp.org]

- 16. What is the mechanism of Fentanyl Citrate? [synapse.patsnap.com]

- 17. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Rigid Backbone: An In-depth Technical Guide to Rigid Linkers in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to address previously "undruggable" targets. These heterobifunctional molecules orchestrate the ubiquitination and subsequent degradation of a target protein of interest (POI) by hijacking the cell's endogenous ubiquitin-proteasome system (UPS). A critical, and often decisive, component in the design of a successful PROTAC is the linker, the chemical entity that connects the POI-binding ligand to the E3 ligase-recruiting ligand. While flexible linkers have been the workhorse in early PROTAC development, there is a growing appreciation for the strategic implementation of rigid linkers to enhance potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive exploration of the core principles, design considerations, and experimental evaluation of rigid linkers in PROTACs.

The Role of the Linker: Beyond a Simple Tether

The linker in a PROTAC is not an inert spacer but an active contributor to the molecule's biological activity. Its length, composition, and rigidity are critical determinants of the ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for efficient ubiquitination and degradation. An ideal linker facilitates an optimal orientation of the POI and E3 ligase, promoting favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity.

Classification of Rigid Linkers

Rigid linkers are characterized by the incorporation of structural motifs that restrict conformational flexibility. This pre-organization can reduce the entropic penalty associated with ternary complex formation, potentially leading to higher affinity and stability. Common classes of rigid linkers include:

-

Cycloalkyl Groups: Saturated rings like piperidine and piperazine are frequently incorporated to add rigidity and improve metabolic stability. Piperazine, with its two nitrogen atoms, offers the additional advantage of potentially enhancing solubility through protonation.

-

Aryl and Heteroaryl Systems: Phenyl rings and other aromatic systems introduce planarity and conformational constraint. Disubstituted aromatic rings can precisely control the geometry of the PROTAC.

-

Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often introduced via "click chemistry," provide significant rigidity. Triazoles are also metabolically stable.

Advantages and Disadvantages of Rigid Linkers

The decision to employ a rigid linker is a strategic one, with a trade-off between potential benefits and challenges.

Advantages:

-

Pre-organization for Ternary Complex Formation: By reducing the number of rotatable bonds, rigid linkers can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thus lowering the entropic cost of binding.

-

Improved Selectivity: The conformational constraints of a rigid linker can disfavor the formation of off-target ternary complexes, leading to enhanced selectivity.

-

Enhanced Physicochemical and Pharmacokinetic Properties: Rigid linkers can contribute to improved metabolic stability and cell permeability. The incorporation of motifs like piperazine can also improve aqueous solubility.

Disadvantages:

-

Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more challenging and resource-intensive compared to those with flexible alkyl or PEG chains.

-

Loss of Adaptability: The lack of flexibility can be a double-edged sword. If the pre-organized conformation is not optimal for a productive ternary complex, it can hinder or even abolish degradation activity.

Quantitative Analysis of Rigid vs. Flexible Linkers

The impact of linker rigidity on PROTAC efficacy is best illustrated through quantitative data. The following tables summarize key degradation parameters (DC50 and Dmax) from comparative studies.

Table 1: Comparative Degradation of Androgen Receptor (AR)

| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC 54 | Flexible | PEG | Degradation at 3 µM | Not Specified | 22Rv1 |

| PROTACs 55-57 | Rigid | Disubstituted phenyl | No activity | Not Specified | 22Rv1 |

| ARD-69 | Rigid | Pyridine/di-piperidine | < 1 | Not Specified | LNCaP, VCaP |

Table 2: Comparative Degradation of BCR-ABL

| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| SNIPER-3 | Flexible | Hexyl | >10,000 | ~50 (at 30 µM) | K562 |

| SNIPER-4 | Flexible | Decyl | >10,000 | ~70 (at 30 µM) | K562 |

| GMB-475 (hypothetical rigid) | Rigid | Aryl-piperazine | < 100 | > 90 | K562 |

Table 3: Comparative Degradation of Bromodomain-containing protein 4 (BRD4)

| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| dBET1 | Flexible | PEG | 4.3 | >98 | HeLa |

| dBET57 | Flexible | PEG | 1.8 | >98 | HeLa |

| QCA570 | Rigid | Ethynyl | ~3-fold more potent than flexible analog | Not Specified | MOLM13, MV4;11 |

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs and the workflows to characterize them can be visualized to better understand the process.

Detailed Experimental Protocols

Representative Synthesis of a PROTAC with a Rigid Piperazine Linker

This protocol describes a general strategy for the synthesis of a PROTAC containing a piperazine-based rigid linker, connecting a hypothetical POI ligand (with a carboxylic acid handle) and a pomalidomide-derived CRBN ligand.

Materials:

-

POI ligand with a carboxylic acid functional group (POI-COOH)

-

tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

-

4-Fluoroisoindoline-1,3-dione

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

-

Synthesis of the Pomalidomide-Piperazine Intermediate: a. To a solution of 4-Fluoroisoindoline-1,3-dione (1.1 eq) and tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (1.0 eq) in DMF, add DIPEA (3.0 eq). b. Heat the reaction mixture at 80 °C for 12 hours. c. Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. d. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography to obtain the Boc-protected pomalidomide-piperazine intermediate.

-

Boc Deprotection: a. Dissolve the Boc-protected intermediate in DCM. b. Add TFA (20% v/v) and stir at room temperature for 2 hours. c. Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting TFA salt is typically used in the next step without further purification.

-

Coupling of POI Ligand: a. To a solution of POI-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. Add the deprotected pomalidomide-piperazine intermediate (1.1 eq) to the reaction mixture. d. Stir the reaction at room temperature for 12 hours. e. Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: a. Purify the crude final PROTAC product by preparative HPLC to obtain the pure compound. b. Characterize the final product by LC-MS and NMR.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein in a cellular context.

Materials:

-

Cells expressing the target protein

-

PROTAC of interest

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against the target protein for immunoprecipitation

-

Protein A/G magnetic beads

-

Antibody against ubiquitin for Western blotting

-

Standard Western blotting reagents and equipment

Procedure:

-

Cell Treatment: a. Plate cells and allow them to adhere overnight. b. Treat cells with the PROTAC at a concentration known to cause degradation for a specified time (e.g., 4-8 hours). c. Include a vehicle control (DMSO) and a condition co-treated with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132 for the last 4 hours of PROTAC treatment) to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis and Immunoprecipitation: a. Harvest and lyse the cells in lysis buffer. b. Quantify the protein concentration of the lysates. c. Incubate equal amounts of protein lysate with the anti-target protein antibody overnight at 4°C. d. Add protein A/G magnetic beads and incubate for another 2 hours at 4°C to capture the antibody-protein complexes. e. Wash the beads several times with lysis buffer to remove non-specific binding.

-

Western Blotting: a. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and probe with an anti-ubiquitin antibody. d. An increased high-molecular-weight smear in the PROTAC-treated and especially the PROTAC + MG132 co-treated lanes indicates polyubiquitination of the target protein.

Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)

SPR is used to measure the kinetics and affinity of binary and ternary complex formation, and to determine the cooperativity factor (α).

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified E3 ligase and target protein

-

PROTAC of interest

-

Standard amine coupling reagents (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization: a. Covalently immobilize the E3 ligase onto the surface of a sensor chip using standard amine coupling chemistry.

-

Binary Interaction Analysis: a. Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD,binary). b. Similarly, determine the binary affinity of the PROTAC for the target protein in solution by immobilizing the target protein on a separate chip.

-

Ternary Complex Formation Assay: a. Prepare a series of analyte solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. b. Inject these solutions over the immobilized E3 ligase surface. The binding response will reflect the formation of the ternary complex. c. Determine the apparent affinity of the PROTAC for the E3 ligase in the presence of the target protein (KD,ternary).

-

Data Analysis: a. Calculate the cooperativity factor (α) using the formula: α = KD,binary / KD,ternary. b. An α value > 1 indicates positive cooperativity.

Protein Degradation Assay by Western Blotting

This assay is the standard method to quantify the degradation of the target protein and to determine the DC50 and Dmax values.

Materials:

-

Cells expressing the target protein

-

PROTAC of interest

-

Cell lysis buffer

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: a. Plate cells and treat with a serial dilution of the PROTAC for a defined period (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis and Protein Quantification: a. Harvest and lyse the cells. b. Quantify the protein concentration of the lysates to ensure equal loading.

-

Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with the primary antibody against the target protein and the loading control. c. Incubate with the appropriate HRP-conjugated secondary antibodies. d. Visualize the bands using an ECL substrate.

-

Data Analysis: a. Quantify the band intensities for the target protein and the loading control using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control. c. Plot the normalized protein levels against the logarithm of the PROTAC concentration. d. Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation achieved).

Conclusion

The linker is a critical design element in the development of potent and selective PROTACs. While flexible linkers have their utility, rigid linkers offer a powerful strategy to pre-organize the molecule for optimal ternary complex formation, leading to enhanced degradation efficacy and improved drug-like properties. The choice of a rigid linker motif, be it cycloalkyl, aryl, or alkyne-based, must be carefully considered and empirically tested for each specific target and E3 ligase pair. A comprehensive evaluation using a suite of biophysical and cellular assays is paramount to understanding the structure-activity relationships and to guide the rational design of the next generation of highly effective protein degraders.

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the synthesis of PROTACs using Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate , a versatile linker that incorporates a rigid piperidine scaffold. The inclusion of a piperidine moiety can enhance metabolic stability and provide a defined spatial orientation for the two ligands.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple protein molecules.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following protocols outline a general approach for the synthesis of a PROTAC, starting from the coupling of the linker to an E3 ligase ligand, followed by deprotection and subsequent coupling to a POI ligand.

Protocol 1: Coupling of this compound to an E3 Ligase Ligand

This protocol describes the amide bond formation between the primary amine of the linker and a carboxylic acid on the E3 ligase ligand. A common example of an E3 ligase ligand with a suitable carboxylic acid handle is a derivative of pomalidomide.

Materials:

-

E3 Ligase Ligand with a carboxylic acid handle (e.g., Pomalidomide derivative) (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the E3 Ligase Ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-